(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHKWCFIDNKZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential clinical implications.
The compound's molecular formula is with a molecular weight of 353.41 g/mol. It features a sulfonamide moiety, which is known for its biological significance in medicinal chemistry.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are critical in neurotransmitter metabolism and cholinergic signaling, respectively.
- Blood-Brain Barrier Penetration : Studies indicate that the compound can penetrate the blood-brain barrier (BBB), which is essential for central nervous system (CNS) therapeutic agents .
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Monoamine Oxidase Inhibition : The compound exhibited significant inhibition of MAO-B, with an IC50 value of 14.80 ± 5.45 μM, indicating strong potential as an antidepressant or neuroprotective agent .
- Cholinesterase Inhibition : The compound showed varied activity against butyrylcholinesterase (BuChE), with some derivatives demonstrating over 70% inhibition at certain concentrations .
Study 1: Antidepressant Activity
In a forced swim test (FST), a classic model for assessing antidepressant activity, the compound significantly reduced immobility time compared to controls, suggesting its potential as an antidepressant. The introduction of specific substituents on the benzothiazole ring enhanced MAO inhibition, correlating with improved behavioral outcomes in animal models .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, likely due to its antioxidant properties and ability to modulate neurotransmitter levels .
Table 1: Inhibitory Potency Against Key Enzymes
| Compound | Enzyme Target | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| (Z)-4-DMS | MAO-B | 14.80 ± 5.45 | 57.11 |
| (Z)-4-DMS | BuChE | N/A | 77.76 |
Table 2: Structural Modifications and Their Effects on Activity
| Modification | Effect on MAO-B Activity | Effect on BuChE Activity |
|---|---|---|
| o-CH3 Substituent | Increased inhibition | Decreased inhibition |
| Electron-withdrawing groups | Enhanced activity | Variable effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
